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Compound of Interest

Compound Name: 4-Formylpyridine-3-carboxylic acid

CAS No.: 395645-41-7

Cat. No.: B1437390

Get Quote

Primary CAS: 105690-34-0 (Generic for 4-formylnicotinic acid derivatives) Related CAS: 4664-

16-8 (3,4-Pyridinedicarboxylic anhydride - Key Precursor) Molecular Formula: C₇H₅NO₃

Molecular Weight: 167.12 g/mol

Part 1: Executive Summary & Structural Reality
For researchers in drug discovery—specifically those targeting HIV integrase inhibitors or

designing novel heterocyclic scaffolds—4-formylpyridine-3-carboxylic acid is a deceptive

target. It rarely exists as the open-chain aldehyde-acid depicted in standard databases.

The Structural Tautomerism: In the solid state and most organic solvents, this molecule

spontaneously cyclizes to form a lactol (cyclic hemiacetal). The equilibrium lies heavily toward

the cyclic form, known as 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

Open Form: 4-Formylpyridine-3-carboxylic acid (Reactive intermediate)

Cyclic Form: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Stable isolable species)
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Implication for Synthesis: You are not synthesizing a stable aldehyde; you are synthesizing a

lactol that acts as a "masked" aldehyde. Protocols must account for this equilibrium to avoid

over-oxidation or polymerization.

Part 2: Synthesis Pathways
Pathway A: Regioselective Reduction of Cinchomeronic
Anhydride (Recommended)
Best for: Scalability, Cost-Efficiency, and Regiocontrol.

This pathway utilizes the electronic difference between the C3 and C4 positions of the pyridine

ring. The C4-carbonyl, being para to the electron-withdrawing pyridine nitrogen, is more

electrophilic than the C3-carbonyl. A carefully controlled hydride reduction targets the C4

position selectively.

The Workflow
Precursor Synthesis: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic acid

(Cinchomeronic acid).

Anhydride Formation: Dehydration using Acetic Anhydride.[1]

Regioselective Reduction: Reduction of the anhydride C4-carbonyl to the lactol using

Sodium Borohydride (NaBH₄) or LiAlH(OtBu)₃.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Figure 1: The regioselective reduction pathway. The electron-deficient C4 position is

preferentially attacked by the hydride donor.

Pathway B: Oxidation of 4-Methylnicotinic Acid
Best for: Small-scale discovery when 4-methylnicotinic acid is available.

Direct oxidation of the methyl group at C4 is challenging due to the risk of over-oxidation to the

dicarboxylic acid (cinchomeronic acid). Selenium Dioxide (SeO₂) is the reagent of choice for

stopping at the aldehyde stage.

Mechanism:

Enolization: The acidic character of the C4-methyl protons (activated by the pyridine ring)

allows enolization.

SeO₂ Attack: Formation of a selenium ester intermediate.

Elimination: Release of Se and H₂O to form the aldehyde, which immediately cyclizes with

the C3-carboxylic acid.

Part 3: Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (The stable form of 4-

formylnicotinic acid).

Step 1: Preparation of 3,4-Pyridinedicarboxylic
Anhydride

Reagents: 3,4-Pyridinedicarboxylic acid (10.0 g, 60 mmol), Acetic Anhydride (30 mL).

Procedure:

Suspend the diacid in acetic anhydride in a round-bottom flask equipped with a condenser

and drying tube.
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Reflux gently for 2–3 hours. The solid will dissolve as the anhydride forms.

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

acetic anhydride and acetic acid.

Purification: Recrystallize the residue from dry toluene or sublimate under vacuum.

Yield: ~85-90% (Off-white solid).

QC Check: IR spectrum should show characteristic anhydride doublets at ~1780 and 1850

cm⁻¹.

Step 2: Regioselective Reduction to the Lactol
Reagents: 3,4-Pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol), Sodium Borohydride

(NaBH₄, 1.27 g, 33.5 mmol), Dry THF (100 mL), Dry Methanol (20 mL).

Critical Control Point: Temperature must be maintained below 0°C to prevent over-reduction

to the diol.

Procedure:

Dissolve the anhydride in dry THF (100 mL) and cool to -5°C in an ice/salt bath.

Add NaBH₄ solid in small portions over 20 minutes. (Alternatively, use LiAlH(OtBu)₃ in THF

at -78°C for higher precision).

Add dry Methanol dropwise over 30 minutes. Evolution of H₂ gas will occur.

Stir at 0°C for 2 hours. Monitor by TLC (the anhydride spot will disappear; a more polar

spot will appear).

Quench: Carefully add 2M HCl (30 mL) dropwise while keeping the temperature <10°C.

Stir for 30 minutes to hydrolyze the boron complex and ensure cyclization.

Isolation: Neutralize to pH ~4–5 with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 50

mL). Note: The lactol is water-soluble; continuous extraction may be required.
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Dry the organic layer over Na₂SO₄ and concentrate.[2]

Product: A pale yellow solid (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one).

Step 3: Validation (Self-Validating System)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 4: Comparative Analysis of Methods

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 5: Troubleshooting & Optimization
Problem: Over-reduction to 3,4-pyridinedimethanol (diol).

Solution: Lower the temperature to -20°C or use a bulkier hydride source like Lithium tri-

tert-butoxyaluminum hydride (STBA).
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Problem: Product remains in the aqueous phase during extraction.

Solution: The lactol is polar. Saturate the aqueous phase with NaCl (salting out) and use

THF/Ethyl Acetate (1:1) for extraction, or use continuous liquid-liquid extraction.

Problem: Difficulty characterizing the aldehyde.

Solution: Do not look for the aldehyde. Characterize the lactol. If the aldehyde is strictly

required for a subsequent reaction (e.g., Wittig), perform the reaction in basic conditions

where the ring opens in situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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